N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide
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Description
N-methyl-N-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}methanesulfonamide is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 310.14634713 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds, such as 2-(morpholin-4-yl)-5,6,7,8-tetrahydroquinazolin-4-amine derivatives, have been shown to inhibit p97 atpase and gata modulator . These targets play crucial roles in cellular processes, including protein degradation and transcription regulation .
Mode of Action
Based on the activity of structurally similar compounds, it can be inferred that it may interact with its targets (like p97 atpase and gata modulator) to inhibit their function . This inhibition could lead to changes in cellular processes, such as protein degradation and transcription regulation .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to protein degradation and transcription regulation .
Result of Action
Based on the potential targets, it can be inferred that the compound may lead to changes in protein degradation and transcription regulation .
Properties
IUPAC Name |
N-methyl-N-[[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-17(21(2,19)20)7-11-8-18(9-11)14-12-5-3-4-6-13(12)15-10-16-14/h10-11H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESFHAGBNZBKDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2CCCC3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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